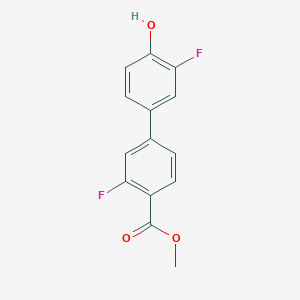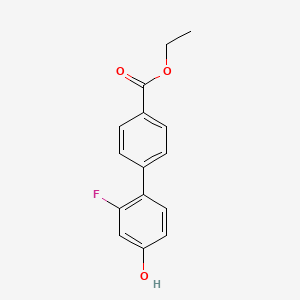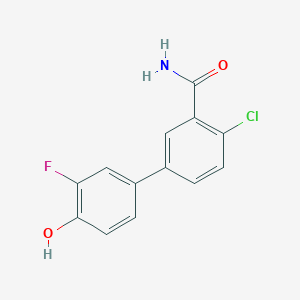
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% (2F5FMCPhP95) is a fluorinated phenol compound with a wide range of applications in the scientific research field. It has been used in the synthesis of pharmaceuticals, for its ability to act as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. 2F5FMCPhP95 has also been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of some cancer cells.
Applications De Recherche Scientifique
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been studied as an antimicrobial agent, with research showing that it has the ability to inhibit the growth of bacteria and fungi. It has also been used as a reagent in the synthesis of other compounds, such as 2-fluoro-5-methoxycarbonylbenzyl alcohol. Additionally, 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been studied for its potential as a cancer inhibitor, with research showing that it has the ability to inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antimicrobial agent by inhibiting the growth of bacteria and fungi through the inhibition of cell wall synthesis. Additionally, it is believed to act as a cancer inhibitor by inhibiting the growth of certain cancer cells through the inhibition of cell division and cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% are not fully understood. However, research has shown that it has the potential to inhibit the growth of certain cancer cells, as well as inhibit the growth of bacteria and fungi. Additionally, research has also shown that it has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the metabolism of arachidonic acid.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a highly reactive compound. Additionally, it is stable in a wide range of pH levels and temperatures. However, there are some limitations to the use of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments. It is a highly toxic compound and should be handled with caution. Additionally, it is volatile and can easily be lost during storage and handling.
Orientations Futures
The potential of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% has yet to be fully explored. However, there are several potential future directions for the use of this compound. One potential direction is the use of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as a drug delivery system. Additionally, it could be used to study the mechanism of action of other drugs, as well as to study the effects of different drugs on certain cell types. Furthermore, it could be used to study the effects of different environmental conditions on the growth of bacteria and fungi. Finally, it could be used to study the effects of different compounds on the activity of certain enzymes.
Méthodes De Synthèse
2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized through a process known as the Friedel-Crafts alkylation reaction. This reaction involves the reaction of an alkyl halide and an aromatic compound in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. The resulting product is a substituted aromatic compound with a fluorine atom attached to the aromatic ring. The synthesis of 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be accomplished using this reaction by reacting 3-fluoro-5-methoxycarbonylphenyl bromide with 2-fluoro-5-chlorophenol in the presence of aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, and yields 2-Fluoro-5-(3-fluoro-5-methoxycarbonylphenyl)phenol, 95% as the major product.
Propriétés
IUPAC Name |
methyl 3-fluoro-5-(4-fluoro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-4-9(5-11(15)6-10)8-2-3-12(16)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYFMLSQCMMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684483 |
Source


|
| Record name | Methyl 4',5-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-72-4 |
Source


|
| Record name | Methyl 4',5-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374697.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374703.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374728.png)









